

Spectroscopic and Synthetic Profile of Bis(dimethylamino)methane: A Technical Guide

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Compound of Interest

Compound Name: *N,N,N',N'*-
Tetramethylmethanediamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of bis(dimethylamino)methane, also known as **N,N,N',N'-tetramethylmethanediamine**. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development who utilize or encounter this versatile reagent.

Spectroscopic Data

The following tables summarize the key spectroscopic data for bis(dimethylamino)methane, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Bis(dimethylamino)methane

Chemical Shift (δ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz
2.582	Singlet	Methylene protons (-CH ₂ -)	-
2.148	Singlet	Methyl protons (-N(CH ₃) ₂)	-

Reference: FRANKISS, S.G. J.PHYS.CHEM. 67, 752 (1963) in CCl₄ solution.[1]

Table 2: ¹³C NMR Spectroscopic Data for Bis(dimethylamino)methane

Chemical Shift (δ) ppm	Assignment
~75-85	Methylene carbon (-CH ₂ -)
~40-50	Methyl carbons (-N(CH ₃) ₂)

Note: Experimentally obtained high-resolution spectra for ¹³C NMR of bis(dimethylamino)methane are not readily available in the public domain. The chemical shifts presented here are estimates based on typical values for similar amine structures and data from related compounds.

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for Bis(dimethylamino)methane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretching (aliphatic)
1470-1440	Medium	C-H bending (methylene and methyl)
1250-1020	Strong	C-N stretching (aliphatic amine)

Note: As a tertiary amine, bis(dimethylamino)methane does not exhibit N-H stretching or bending vibrations.^[2] The spectrum is characterized by strong C-H and C-N stretching and bending modes.

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometric Fragments for Bis(dimethylamino)methane

m/z	Relative Intensity	Proposed Fragment
102	Moderate	$[M]^+$ (Molecular Ion)
58	High	$[CH_2=N(CH_3)_2]^+$
44	High	$[HN(CH_3)_2]^+$
42	Moderate	$[CH_2=NCH_3]^+$

Note: The fragmentation of bis(dimethylamino)methane is characteristic of aliphatic amines, with the most prominent fragmentation being α -cleavage to form a stable iminium cation. The presence of two nitrogen atoms results in an even molecular weight, consistent with the nitrogen rule.^{[2][3][4]}

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of bis(dimethylamino)methane.

Synthesis of Bis(dimethylamino)methane

This protocol is adapted from a procedure published in Organic Syntheses.^[5]

Materials:

- Aqueous 30% formaldehyde (1.0 mole)
- 40% aqueous solution of dimethylamine (2.0 moles)
- Solid potassium hydroxide

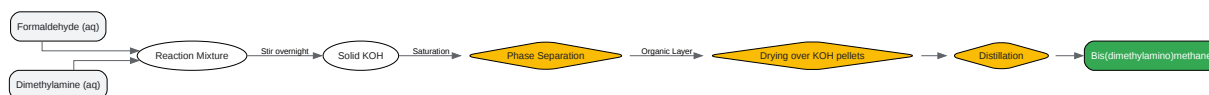
- Potassium hydroxide pellets (for drying)

Equipment:

- 500-mL round-bottomed flask
- Magnetic stirring bar
- Dropping funnel
- Ice bath
- Vigreux column for distillation

Procedure:

- A 500-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel is charged with 100 g (1.0 mole) of aqueous 30% formaldehyde.
- The solution is stirred and cooled in an ice bath while 225 g (2.0 moles) of a 40% aqueous solution of dimethylamine is added dropwise.
- The resulting aqueous solution is allowed to stand overnight at room temperature.
- The solution is then saturated with solid potassium hydroxide, leading to the formation of two layers.
- The layers are separated, and the upper organic layer is dried over potassium hydroxide pellets.
- The drying agent is removed, and the product is distilled at atmospheric pressure through a Vigreux column to yield bis(dimethylamino)methane (boiling point: 81.5–83°C).



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Synthesis of Bis(dimethylamino)methane

NMR Spectroscopy

Sample Preparation:

- For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of bis(dimethylamino)methane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- Ensure the sample is completely dissolved to form a homogeneous solution.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.

¹H NMR Spectroscopy Protocol:

- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: Chloroform-d (CDCl₃).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Acquisition Parameters:
 - Number of scans: 16-32 (adjust for desired signal-to-noise ratio).
 - Relaxation delay: 1-2 seconds.
 - Pulse width: Typically a 30-45 degree pulse.

- Spectral width: Approximately 10-12 ppm.
- Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

¹³C NMR Spectroscopy Protocol:

- Instrument: A standard NMR spectrometer with a carbon probe.
- Solvent: Chloroform-d (CDCl₃).
- Reference: The solvent peak of CDCl₃ is typically referenced to 77.16 ppm.
- Acquisition Parameters:
 - Mode: Proton-decoupled.
 - Number of scans: 1024 or higher, as ¹³C has a low natural abundance.
 - Relaxation delay: 2-5 seconds.
 - Pulse width: Typically a 30-45 degree pulse.
 - Spectral width: Approximately 200-220 ppm.
- Processing: Apply a Fourier transform to the FID and phase correct the spectrum.

FTIR Spectroscopy

Procedure for Neat Liquid Analysis using ATR-FTIR:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of neat bis(dimethylamino)methane directly onto the ATR crystal, ensuring complete coverage of the crystal surface.^[5]

- **Data Acquisition:** Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .^[6]
- **Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry

Protocol for GC-MS Analysis:

- **Instrument:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- **Sample Preparation:** Prepare a dilute solution of bis(dimethylamino)methane in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Gas Chromatography (GC) Conditions:**
 - **Column:** A non-polar or mid-polar capillary column (e.g., DB-5ms).
 - **Injection Volume:** $1\text{ }\mu\text{L}$.
 - **Inlet Temperature:** 250°C .
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Oven Temperature Program:** Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV .
 - **Source Temperature:** 230°C .

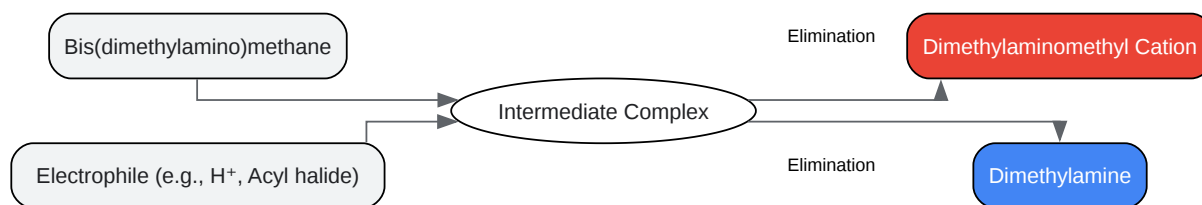
- Mass Range: Scan from m/z 35 to 200.
- Data Analysis: Identify the peak corresponding to bis(dimethylamino)methane in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Chemical Reactivity and Applications

Bis(dimethylamino)methane is a valuable C1 building block in organic synthesis, primarily used in Mannich-type reactions for the aminomethylation of various nucleophiles.[3] It serves as a convenient and storable source of the dimethylaminomethyl cation, $[(CH_3)_2NCH_2]^+$.

Formation of the Electrophilic Iminium Ion

In the presence of an acid or an electrophile, bis(dimethylamino)methane readily eliminates a molecule of dimethylamine to generate the highly reactive Eschenmoser's salt precursor, the dimethylaminomethyl cation.



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Generation of the Electrophilic Species

This electrophilic species can then react with a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds, to introduce a dimethylaminomethyl group. This functionality can be further elaborated, for instance, by elimination to form an exocyclic methylene group or by quaternization and subsequent displacement.

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